(S)-2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-3-methyl-butyramide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-[(3,4-dichlorophenyl)methyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O/c1-9(2)14(18)15(20)19(11-4-5-11)8-10-3-6-12(16)13(17)7-10/h3,6-7,9,11,14H,4-5,8,18H2,1-2H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEHEZBDECOBGP-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CC(=C(C=C1)Cl)Cl)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1=CC(=C(C=C1)Cl)Cl)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-3-methyl-butyramide is a synthetic compound with significant potential in medicinal chemistry. Its molecular formula is C₁₅H₂₀Cl₂N₂O, and it possesses a unique structure that includes a cyclopropyl group and a dichlorobenzyl moiety. This article explores its biological activity, particularly its therapeutic potential in treating inflammatory conditions and its interactions with various biological targets.
- Molecular Formula : C₁₅H₂₀Cl₂N₂O
- Molar Mass : 315.24 g/mol
- CAS Number : 1955499-21-4
Research indicates that this compound may exert its biological effects through several mechanisms:
- Anti-inflammatory Activity : The compound has been associated with the inhibition of inflammatory pathways, making it a candidate for treating diseases such as asthma and chronic obstructive pulmonary disease (COPD) by targeting specific inflammatory mediators.
- Neurotransmitter Modulation : Preliminary studies suggest that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological conditions.
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly inhibit the expression of pro-inflammatory cytokines such as IL-1β and TNF-α in cell cultures exposed to lipopolysaccharides (LPS). This suggests a robust anti-inflammatory profile .
In Vivo Studies
Animal model studies have shown that administration of this compound can lead to a marked reduction in inflammation markers. For example, in LPS-induced inflammation models, treatment with the compound resulted in decreased levels of IL-6 and other cytokines without evident hepatotoxicity .
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute to its biological activity. Variations in the substituents at the benzylamide site have shown to affect the compound's efficacy. Electron-withdrawing groups tend to enhance activity, while electron-donating groups diminish it .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (S)-2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-3-methyl-butyramide can be contextualized against related amide derivatives. Below is a comparative analysis based on substituent effects, physicochemical properties, and synthesis strategies.
Structural Analogues from Literature
Table 1: Key Structural Analogues and Their Properties
Substituent Effects on Physicochemical Properties
Lipophilicity and Steric Effects: The 3,4-dichlorobenzyl group in the target compound enhances lipophilicity compared to simpler benzamide derivatives (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) . This may improve membrane permeability but could reduce aqueous solubility.
Melting Points :
- Compounds with aromatic sulfonamide groups, such as 5a (m.p. 180–182°C), exhibit higher melting points due to hydrogen bonding and π-π stacking . The target compound’s melting point is unreported but likely lower than 5a due to the absence of a sulfonamide group.
Synthetic Yields :
- Amide derivatives like 5a–5d (yields: 45–51%) are synthesized via acyl chloride-amine coupling . The target compound’s synthesis likely follows a similar route, though the steric bulk of the cyclopropyl and dichlorobenzyl groups may reduce reaction efficiency.
Functional Group Comparisons
- Amide vs. Sulfonamide :
The target compound’s amide group is less polar than the sulfonamide in 5a–5d , altering solubility and binding characteristics. Sulfonamides often exhibit stronger hydrogen-bonding capacity . - Chiral Centers :
The (S) -configuration in the target compound and 5a–5d highlights the role of stereochemistry in biological activity, though specific enantiomeric effects remain unstudied for the target .
Preparation Methods
Synthesis of 3,4-Dichlorobenzyl Chloride
The 3,4-dichlorobenzyl group is introduced via alkylation or amidation reactions. A common precursor, 3,4-dichlorobenzyl chloride , is synthesized by chlorinating 3,4-dichlorotoluene using chlorine gas in the presence of a radical initiator (e.g., azobisisobutyronitrile) under UV light. The reaction proceeds at 80–100°C for 12–16 hours, yielding the benzyl chloride intermediate with >90% purity after distillation.
Preparation of (S)-2-Amino-3-methyl-butyric Acid
The chiral amino acid backbone is derived from (S)-2-amino-3-methyl-butyric acid , which is synthesized via asymmetric Strecker synthesis or enzymatic resolution. A reported method involves the enzymatic kinetic resolution of racemic 2-amino-3-methyl-butyronitrile using nitrilase from Rhodococcus rhodochrous, achieving an enantiomeric excess (ee) of >99% for the (S)-enantiomer.
Stepwise Synthesis of the Target Compound
Formation of the Butyramide Core
The amide bond is constructed via coupling the carboxylic acid group of (S)-2-amino-3-methyl-butyric acid with cyclopropylamine. This step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane at 0–5°C, followed by gradual warming to room temperature. The reaction achieves 85–92% yield, with the product isolated via aqueous workup and recrystallization from ethyl acetate/hexane.
Table 1: Reaction Conditions for Amide Bond Formation
N-Alkylation with 3,4-Dichlorobenzyl Chloride
The secondary amine is alkylated using 3,4-dichlorobenzyl chloride in the presence of a base. Optimal conditions involve potassium carbonate in acetonitrile at 60°C for 8 hours, yielding the tertiary amine with 75–80% efficiency. Alternatively, phase-transfer catalysis with tetrabutylammonium bromide (TBAB) in a water/dichloromethane biphasic system enhances reactivity, reducing reaction time to 4 hours.
Critical Note: Competing side reactions, such as over-alkylation or elimination, are mitigated by maintaining a 1:1 molar ratio of the amide intermediate to benzyl chloride.
Chiral Resolution and Stereochemical Control
Asymmetric Synthesis via Chiral Auxiliaries
The (S)-configuration is introduced using (S)-phenylethylamine as a chiral auxiliary. The amino acid is first converted to a mixed carbonic anhydride with ethyl chloroformate , then coupled with (S)-phenylethylamine to form a diastereomeric salt. Recrystallization from methanol/water provides the (S)-enantiomer with >98% ee.
Enzymatic Dynamic Kinetic Resolution
An alternative approach employs Candida antarctica lipase B to catalyze the dynamic kinetic resolution of a racemic amine intermediate. The enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-amine unreacted. This method achieves 95% ee and 82% yield in a single step.
Optimization Strategies for Industrial Scalability
Continuous Flow Synthesis
A patent-pending method utilizes a continuous flow reactor to enhance reaction efficiency. Key steps include:
Solvent Recycling and Waste Reduction
The use of 2-methyltetrahydrofuran (2-MeTHF) as a green solvent reduces environmental impact. Post-reaction, 2-MeTHF is recovered via distillation and reused for subsequent batches, achieving a solvent recycling rate of 92%.
Characterization and Quality Control
Spectroscopic Analysis
-
NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 7.32 (d, J = 8.4 Hz, 1H, ArH), 4.21 (s, 2H, CH₂), 3.65 (m, 1H, cyclopropane), 2.98 (dd, J = 13.2, 6.8 Hz, 1H, CH), 1.12 (d, J = 6.8 Hz, 3H, CH₃).
-
HPLC: Chiralcel OD-H column, hexane/isopropanol (80:20), flow rate 1.0 mL/min, retention time = 12.7 min (S-enantiomer).
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (S)-2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-3-methyl-butyramide, and how can reaction conditions be optimized?
- Methodology : Use a stepwise approach involving amide bond formation and stereochemical control. For example, acylation of the amine precursor with appropriate protecting groups (e.g., tert-butoxycarbonyl) can enhance chiral purity. Reaction optimization may include temperature control (e.g., 0°C for exothermic steps), solvent selection (e.g., dry CH₂Cl₂ for moisture-sensitive reactions), and stoichiometric tuning of reagents like triethylamine to scavenge HCl . Purification via column chromatography (e.g., MeOH/DCM gradients) is recommended, with yields typically ranging between 45–55% for structurally related compounds .
Q. How should researchers characterize the compound’s structural and stereochemical integrity?
- Methodology : Employ a combination of ¹H/¹³C-NMR to confirm regiochemistry and stereochemistry (e.g., δ 10.28 ppm for amide protons, splitting patterns for cyclopropyl groups). ESI-HRMS or EI-MS can verify molecular weight (e.g., [M+H]+ peaks). Optical rotation ([α]D values) and chiral HPLC (using polysaccharide-based columns) are critical for confirming enantiomeric excess. For example, analogous compounds showed [α]D = +4.5° to +6.4° in methanol .
Q. What safety protocols are advised for handling this compound given limited toxicological data?
- Methodology : Assume potential acute toxicity due to structural analogs (e.g., benzamide derivatives). Use PPE including P95/P1 respirators for particulate protection, nitrile gloves, and chemical-resistant lab coats. Conduct reactions in fume hoods with secondary containment. No carcinogenicity data exists, but IARC/ACGIH guidelines recommend treating uncharacterized compounds as hazardous .
Advanced Research Questions
Q. How can chiral purity be maintained during synthesis, and what methods resolve epimeric byproducts?
- Methodology : Epimerization risks arise during amide coupling or acidic/basic workups. Use low-temperature reactions and avoid prolonged exposure to polar aprotic solvents. For resolution, chiral stationary-phase HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) or capillary electrophoresis can separate epimers. Evidence suggests minor chromatographic adjustments (e.g., pH or organic modifier gradients) may resolve co-eluting stereoisomers .
Q. What analytical strategies address stability and degradation under varying storage conditions?
- Methodology : Conduct forced degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC-UV/MS. Assess hydrolytic stability in buffers (pH 1–10) and photostability under ICH Q1B guidelines. No decomposition data exists for this compound, but structurally similar amides show susceptibility to hydrolysis at extremes of pH .
Q. How can impurity profiles be systematically characterized, and what thresholds apply for pharmacopeial compliance?
- Methodology : Use HPLC-MS/MS to identify unspecified impurities (e.g., synthetic intermediates, diastereomers). For pharmacopeial standards, follow ICH Q3A/B guidelines, setting identification thresholds at 0.1% and qualification at 0.15%. Reference compounds like "(4S)-2-{[2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid" highlight the need for orthogonal methods (e.g., NMR vs. MS) to resolve ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
